molecular formula C8H7ClOS B8500473 1-(3-Chloro-4-mercapto-phenyl)ethanone

1-(3-Chloro-4-mercapto-phenyl)ethanone

Cat. No.: B8500473
M. Wt: 186.66 g/mol
InChI Key: FXMMKPVMYJWDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-mercapto-phenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClOS and its molecular weight is 186.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

1-(3-chloro-4-sulfanylphenyl)ethanone

InChI

InChI=1S/C8H7ClOS/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3

InChI Key

FXMMKPVMYJWDEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

110 g (1.48 mol) of sodium hydrogen sulphide (NaSH·H2O) are initially introduced together with 1 l of N-methylpyrrolidone and the water is removed at 160° C. with nitrogen. The mixture is cooled to 140° C. and 112 g (0.59 mol) of 3,4-dichloroacetophenone are added, and the mixture is reacted further at 160° C. for 3 hours, and N-methylpyrrolidone is distilled off. The residue is taken up in 1 l of water and filtered, and the filtrate is acidified at 0°-10° C. with half-concentrated hydrochloric acid. The precipitate is filtered off with suction, washed neutral and dried. Distillation under reduced pressure gives 99.8 g (90.7% of theory) of 2-chloro-4-acetylthiophenol of boiling point: 125°-130° C./0.1 mbar.
Name
sodium hydrogen sulphide
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.